molecular formula C10H12FNO B2969663 [3-(4-Fluorophenyl)oxetan-3-YL]methanamine CAS No. 1260664-08-1

[3-(4-Fluorophenyl)oxetan-3-YL]methanamine

Número de catálogo: B2969663
Número CAS: 1260664-08-1
Peso molecular: 181.21
Clave InChI: PLWVPFVKHPWWMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-(4-Fluorophenyl)oxetan-3-yl]methanamine (C₁₀H₁₂FNO, CAS 1260664-08-1) is a fluorinated oxetane derivative featuring a primary amine group attached to a 3-(4-fluorophenyl)oxetane scaffold. Oxetanes are valued in medicinal chemistry for their ability to improve metabolic stability, solubility, and bioavailability compared to larger cyclic ethers. The 4-fluorophenyl substituent enhances lipophilicity and influences binding interactions with biological targets, such as enzymes or receptors .

Propiedades

IUPAC Name

[3-(4-fluorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWVPFVKHPWWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

[3-(4-Fluorophenyl)oxetan-3-YL]methanamine, a compound featuring an oxetane ring and a fluorophenyl substituent, has garnered attention due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of [3-(4-Fluorophenyl)oxetan-3-YL]methanamine can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}FNO
  • Molecular Weight : 183.21 g/mol

Research indicates that [3-(4-Fluorophenyl)oxetan-3-YL]methanamine may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of oxetane compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .
  • Neuropharmacological Effects : In animal models, [3-(4-Fluorophenyl)oxetan-3-YL]methanamine showed potential as a modulator of dopaminergic activity. It was found to enhance dopamine release in vitro, suggesting possible applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalEnhances dopamine release
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Case Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects of [3-(4-Fluorophenyl)oxetan-3-YL]methanamine on human cancer cell lines.
    • Methodology : Various concentrations were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    • Results : The compound exhibited IC50_{50} values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxicity.
  • Neuropharmacological Assessment :
    • Objective : To assess the impact on dopamine levels in rat striatal slices.
    • Methodology : Slices were treated with varying concentrations of the compound, followed by measurement of dopamine release using HPLC.
    • Results : A dose-dependent increase in dopamine release was observed, with a maximum effect at 10 µM concentration.

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

Positional Isomerism :

  • Meta-fluorophenyl analog: [3-(3-Fluorophenyl)oxetan-3-yl]methanamine (CAS 1393552-17-4, C₁₀H₁₂FNO) exhibits a fluorine atom at the meta position, altering electronic distribution and steric interactions. This positional change may reduce target affinity compared to the para-substituted parent compound .
  • Trifluoromethylphenyl analog: [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS 1823811-87-5, C₁₁H₁₂F₃NO) replaces fluorine with a CF₃ group, significantly increasing hydrophobicity and electron-withdrawing effects, which can enhance binding to hydrophobic pockets in enzymes like FTO (fat mass and obesity-associated protein) .

Halogen Substitution :

Modifications to the Oxetane-Amine Moiety

Piperazine/Pyrrolidine Derivatives :

  • (3-(4-Isopropylpiperazin-1-yl)oxetan-3-yl)methanamine () introduces a bulky piperazine group, enhancing solubility and enabling interactions with ATPases like p95. This modification is critical in optimizing inhibitors for cancer therapeutics .
  • FTO inhibitors (e.g., FTO-30 N to FTO-36 N) feature pyrrolidine or pyridine substitutions on the oxetane, improving selectivity for RNA demethylases. For example, FTO-31 N (quinoline-substituted) shows >99% purity and distinct ¹H NMR shifts (δ 7.29–8.43 ppm) due to aromatic ring currents .

Heterocyclic Methanamine Derivatives :

  • Pyrazolo[1,5-a]pyrimidin-7-amine analogs (): Compounds 47–56 attach the oxetane-methanamine group to pyrimidine cores. Substituents on the pyridine ring (e.g., 6-methyl, 6-methoxy) modulate anti-mycobacterial activity. For instance, compound 52 (5-fluoropyridin-2-yl) has a melting point of 118–120°C and HRMS m/z 413.1464, while the 5-chloro analog (53) shows higher molecular weight (429.1157) and altered solubility .

Salt Forms and Physicochemical Properties

  • Hydrochloride salts : [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 873312-95-9) demonstrates improved crystallinity and stability compared to free bases, with distinct ¹³C NMR signals (e.g., δ 162.60 ppm for carbonyl groups) .
  • Melting points : The parent compound’s analogs exhibit varied melting points due to structural differences. For example, FTO-35 N (5-phenylfuran-2-yl derivative) melts at 185–187°C, reflecting stronger intermolecular forces from aromatic stacking .

Anti-Mycobacterial Activity :

  • Pyrazolo-pyrimidine derivatives (e.g., compound 51, C₂₉H₂₈FN₆) achieve 83% yield and 98% purity, with HRMS m/z 479.2354. The 4-methylpiperazine group enhances potency against Mycobacterium tuberculosis by improving membrane permeability .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Purity Key Application
[3-(4-Fluorophenyl)oxetan-3-yl]methanamine 1260664-08-1 C₁₀H₁₂FNO 181.21 - >95% FTO/p97 inhibition
[3-(3-Fluorophenyl)oxetan-3-yl]methanamine 1393552-17-4 C₁₀H₁₂FNO 181.21 - 98% Heterocyclic building block
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine 1823811-87-5 C₁₁H₁₂F₃NO 231.21 - 97% FTO inhibition
FTO-31 N - C₁₆H₂₄N₂O₂ 276.18 151–153 >99% RNA demethylase inhibitor

Table 2: Anti-Mycobacterial Activity of Pyrazolo-Pyrimidine Derivatives

Compound Substituent on Pyridine Yield (%) Purity (%) HRMS (m/z) Melting Point (°C)
47 6-Methyl 64 99.1 409.1718 177–180
48 6-Methoxy 90 99.6 426.1711 163–165
51 4-Methylpiperazine 45 98.0 479.2361 183–185

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.